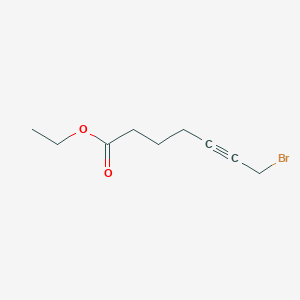

Ethyl 7-bromohept-5-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

63857-37-4 |

|---|---|

Molecular Formula |

C9H13BrO2 |

Molecular Weight |

233.10 g/mol |

IUPAC Name |

ethyl 7-bromohept-5-ynoate |

InChI |

InChI=1S/C9H13BrO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-3,5,7-8H2,1H3 |

InChI Key |

GRLAEBXSCABFRI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC#CCBr |

Origin of Product |

United States |

Defining Characteristics and Structural Context Within Halogenated Unsaturated Esters

Ethyl 7-bromohept-5-ynoate belongs to the class of halogenated unsaturated esters. Its structure is characterized by a seven-carbon chain containing a triple bond (an alkyne) at the fifth carbon and a bromine atom at the seventh carbon. At the other end of the molecule is an ethyl ester functional group.

Halogenated unsaturated esters are a class of organic compounds that feature a carbon-carbon double or triple bond and a halogen atom, in addition to an ester functional group. pcc.euiloencyclopaedia.org The presence of the halogen atom, which is highly electronegative, introduces a dipole moment into the molecule, influencing its polarity and reactivity. pressbooks.pub The unsaturated bond, being an area of high electron density, is a site for various chemical reactions, including addition and coupling reactions. pcc.eu The ester group, on the other hand, can undergo hydrolysis or be used as a handle for further functionalization. uakron.edulibretexts.orglibretexts.org

The reactivity of halogenated unsaturated esters is often dictated by the interplay between these functional groups. For instance, the bromine atom in this compound makes the terminal carbon susceptible to nucleophilic substitution or, more significantly, participation in cross-coupling reactions. The alkyne unit provides a rigid, linear scaffold and is a key site for transformations such as hydrogenations, cycloadditions, and, most notably, carbon-carbon bond-forming reactions like the Sonogashira coupling. researchgate.netorganic-chemistry.orgwikipedia.org

Table 1: Key Structural Features of this compound

| Feature | Description |

| Molecular Formula | C9H13BrO2 |

| IUPAC Name | This compound |

| Functional Groups | Bromo, Alkyne, Ethyl Ester |

| Unsaturation | One carbon-carbon triple bond |

| Halogenation | Monobrominated at a terminal position |

Historical Development of Synthetic Approaches to Bromo Alkynoate Motifs

The synthesis of molecules containing both a bromoalkyne and an ester, such as Ethyl 7-bromohept-5-ynoate, relies on established and historically significant organic reactions. The construction of this motif generally involves two key transformations: the formation of the bromoalkyne and the creation of the ester.

Historically, the synthesis of terminal bromoalkynes has been achieved through various methods. One common approach involves the reaction of a terminal alkyne with a source of electrophilic bromine, such as N-bromosuccinimide (NBS), often in the presence of a silver catalyst. organic-chemistry.org More recent methods have focused on the oxidative halogenation of terminal alkynes using a bromide salt in the presence of an oxidant. thieme-connect.comorganic-chemistry.org

The formation of the ethyl ester is typically accomplished through Fischer esterification, a classic reaction dating back to 1895. This method involves the reaction of a carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. uakron.edulibretexts.orglibretexts.org Alternatively, the ester can be formed from a more activated carboxylic acid derivative, such as an acyl chloride, reacting with an alcohol. libretexts.org

The synthesis of a bromo-alkynoate like this compound would therefore likely proceed by first preparing a carboxylic acid with a terminal alkyne, followed by esterification, and finally, bromination of the alkyne. Alternatively, a bromo-alkynol could be synthesized first, followed by oxidation to the carboxylic acid and then esterification. The specific route chosen would depend on the availability of starting materials and the desired reaction conditions.

Table 2: Common Reactions in the Synthesis of Bromo-Alkynoate Motifs

| Reaction Type | Description | Key Reagents |

| Fischer Esterification | Formation of an ester from a carboxylic acid and an alcohol. uakron.edulibretexts.orglibretexts.org | Carboxylic acid, Alcohol, Acid catalyst (e.g., H2SO4) |

| Alkynyl Bromination | Conversion of a terminal alkyne to a bromoalkyne. organic-chemistry.org | Terminal alkyne, N-bromosuccinimide (NBS), Silver nitrate (B79036) (AgNO3) |

| Oxidative Halogenation | A modern approach to forming bromoalkynes. thieme-connect.comorganic-chemistry.org | Terminal alkyne, Sodium bromide (NaBr), Oxidant |

Strategic Importance As a Precursor in Advanced Organic Molecule Construction

Divergent Synthesis Strategies from Precursors

Divergent synthesis provides an efficient route to a variety of related compounds from a common intermediate. For the synthesis of this compound, this can involve the transformation of readily available precursors like hydroxylated alkynoates or the strategic elongation of a carbon chain.

Transformation of Hydroxylated Alkynoates to Bromo-Alkynoates

A key strategy for the synthesis of bromo-alkynoates involves the conversion of a hydroxyl group into a bromide. This transformation can be achieved effectively using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). For instance, a hydroxyl-heptynoic acid methyl ester can be converted to its corresponding bromo-heptynoic acid methyl ester. nih.gov The reaction proceeds under mild conditions and typically shows high conversion rates.

In a representative procedure, the hydroxylated ester is dissolved in a suitable solvent like dichloromethane, followed by the addition of triphenylphosphine and carbon tetrabromide. The reaction is generally rapid, with completion often observed within 20 minutes as monitored by thin-layer chromatography (TLC). nih.gov Subsequent purification by silica (B1680970) column chromatography yields the desired bromo-alkynoate. nih.gov This method is advantageous as it avoids harsh acidic or basic conditions that could be detrimental to the ester or alkyne functionalities.

A plausible synthetic route to the precursor, 7-hydroxy-hept-5-ynoic acid methyl ester, starts from the commercially available 5-hexyn-1-ol. thermofisher.comjaydevchemicals.com This alcohol can be deprotonated and reacted with a suitable four-carbon electrophile containing a carboxylic acid or a precursor thereof. Subsequent esterification would yield the desired hydroxylated alkynoate.

Table 1: Representative Transformation of a Hydroxylated Alkynoate to a Bromo-Alkynoate nih.gov

| Starting Material | Reagents | Solvent | Reaction Time | Product |

| 7-hydroxy-hept-5-ynoic acid methyl ester | PPh₃, CBr₄ | Dichloromethane | 20 min | 7-bromo-hept-5-ynoic acid methyl ester |

Exploitation of Orthoester Alkylation in Carbon Chain Elongation

Orthoesters are versatile reagents in organic synthesis, and their reactivity can be exploited for carbon chain elongation. The Johnson-Claisen rearrangement, which involves the reaction of an allylic or propargylic alcohol with an orthoester in the presence of a weak acid, is a powerful method for forming new carbon-carbon bonds. wikipedia.org This rearrangement can be considered a divergent strategy, as different orthoesters can lead to a variety of ester products.

In the context of synthesizing a molecule like this compound, a propargylic alcohol could be reacted with triethyl orthoacetate. This would introduce a two-carbon unit and an ethyl ester in a single step, leading to a γ,δ-unsaturated ester. While not a direct alkylation of the orthoester itself, this rearrangement provides an elegant method for chain extension and functionalization.

The synthesis of the required propargylic alcohol precursor could be achieved through the reaction of a suitable Grignard reagent with an aldehyde, a classic method for forming secondary alcohols. wikipedia.org The choice of the Grignard reagent and aldehyde would determine the substitution pattern of the resulting alcohol.

Regioselective Introduction of the Bromo-Substituent in Alkynoate Systems

The precise placement of the bromine atom is crucial for the utility of halogenated alkynoate esters as synthetic intermediates. Several methods exist for the regioselective bromination of alkynes.

For terminal alkynes, a variety of methods can achieve selective monobromination at the terminal position, yielding 1-bromoalkynes. frontiersin.org One such method utilizes N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (B79036). nih.gov Another approach involves the use of a hypervalent iodine reagent system, such as (diacetoxyiodo)benzene (B116549) (PIDA) with tetrabutylammonium (B224687) bromide (TBAB), which shows high selectivity for the formation of 1-bromoalkynes. frontiersin.org

The Corey-Fuchs reaction provides a two-step method to convert an aldehyde into a terminal alkyne. rsc.orgbeilstein-journals.org This reaction can be modified to yield a 1-bromoalkyne directly from the intermediate 1,1-dibromoalkene. beilstein-journals.org

For internal alkynes, regioselective bromination can be more challenging. However, hydroboration of 1-halo-1-alkynes with subsequent functionalization offers a highly regioselective and stereoselective route to trisubstituted alkenes, which can be precursors to specifically substituted bromoalkenes. nih.gov Furthermore, catalytic anti-Markovnikov hydrobromination of alkynes can produce terminal E-alkenyl bromides with high selectivity. nih.govorganic-chemistry.org

Table 2: Selected Methods for Regioselective Bromination of Alkynes

| Alkyne Type | Reagents | Product Type | Selectivity | Reference |

| Terminal | NBS, AgNO₃ (cat.) | 1-Bromoalkyne | High | nih.gov |

| Terminal | PIDA, TBAB | 1-Bromoalkyne | High | frontiersin.org |

| Terminal | 1. CBr₄, PPh₃; 2. BuLi | 1-Bromoalkyne | High | beilstein-journals.org |

| Terminal | IPrCuCl (cat.), Ph₂SiH₂, (BrCl₂C)₂ | (E)-Alkenyl bromide | High | organic-chemistry.org |

Esterification and Functional Group Compatibility in Multi-Step Synthesis

The final step in the synthesis of this compound is typically the esterification of the corresponding carboxylic acid, 7-bromohept-5-ynoic acid. molaid.com Standard esterification methods, such as Fischer esterification using ethanol (B145695) in the presence of an acid catalyst, can be employed. organic-chemistry.org However, care must be taken to ensure that the reaction conditions are compatible with the alkyne and bromide functionalities.

Throughout a multi-step synthesis, maintaining the integrity of all functional groups is paramount. The presence of a bromine atom and an alkyne requires careful selection of reagents and reaction conditions to avoid unwanted side reactions. For example, strongly basic conditions could lead to elimination of HBr or isomerization of the alkyne. Similarly, strongly acidic or oxidizing conditions could potentially react with the triple bond.

The compatibility of various functional groups, including esters and halides, has been studied in the context of different reaction types. nih.govrsc.orgorganic-chemistry.orgresearchgate.net For instance, catalytic methods for alkyne functionalization often demonstrate good tolerance for ester and halide groups. nih.govorganic-chemistry.org When planning a synthesis, it is crucial to consider the reactivity of all functional groups present in the molecule at each step and choose conditions that selectively transform the desired group while leaving others intact. The use of protecting groups may be necessary in some cases to temporarily mask a reactive functional group.

Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

The presence of both a propargylic bromide and an internal alkyne in this compound allows for a diverse range of transition metal-catalyzed reactions, facilitating the construction of complex molecular architectures.

Cross-Coupling with Organozinc Reagents

This compound readily participates in Negishi-type cross-coupling reactions with organozinc reagents. uni-muenchen.denih.govsigmaaldrich.com These reactions are powerful tools for forming new carbon-carbon bonds. For instance, the reaction of this compound with prenylzinc bromide yields the corresponding functionalized 1,5-enyne in 79% yield. uni-muenchen.de This transformation highlights the utility of organozinc reagents in coupling with propargylic halides. uni-muenchen.de

The success of these couplings often depends on the catalyst system employed. Palladium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have proven effective for coupling unactivated alkyl bromides with alkylzinc halides at room temperature. nih.gov The steric and electronic properties of the NHC ligand are crucial for achieving high yields. nih.gov Research has shown that bulky ligands are often necessary to promote efficient coupling. nih.gov The reaction tolerates a variety of functional groups, including esters and alkynes, making it a versatile method for organic synthesis. nih.govsigmaaldrich.com

Table 1: Negishi Cross-Coupling of this compound with Organozinc Reagents

| Organozinc Reagent | Catalyst | Product | Yield (%) | Reference |

| Prenylzinc bromide | Not specified | Ethyl 10-methylundeca-5-yne-9-enoate | 79 | uni-muenchen.de |

Analogous Applications in Sonogashira and Suzuki Coupling Pathways

The dual functionality of this compound also lends itself to other important cross-coupling reactions, namely the Sonogashira and Suzuki couplings.

The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis. walisongo.ac.idwikipedia.orglibretexts.org While this compound possesses an internal alkyne, its bromo-substituent can react with a terminal alkyne in a Sonogashira-type process. These reactions are typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org The mild reaction conditions, often at room temperature, and tolerance for various functional groups make this a highly valuable transformation. wikipedia.orgnih.gov Copper-free Sonogashira couplings have also been developed. walisongo.ac.id

The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. harvard.edunih.gov This reaction is renowned for its mild conditions, commercial availability of reagents, and low toxicity of byproducts. harvard.edu this compound can serve as the organohalide partner in Suzuki couplings, reacting with various organoboronic acids or their derivatives to form new carbon-carbon bonds at the 7-position. harvard.edu Recent advancements have even allowed for the use of simple ketones as coupling partners in Suzuki-Miyaura reactions through C-C bond activation. nih.gov

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ / CuI | Ethyl 7-phenylethynylhept-5-ynoate |

| Suzuki | Organoboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ / Base | Ethyl 7-phenylhept-5-ynoate |

Electrophilic Behavior in Organometallic Reactivity

In the context of organometallic reactions, the carbon atom bonded to the bromine in this compound exhibits electrophilic character. msu.edu This makes it susceptible to attack by nucleophilic organometallic reagents. msu.edu The reactivity of these reagents is influenced by the electropositive nature of the metal; for example, organolithium and Grignard reagents are highly reactive due to the significant ionic character of their carbon-metal bonds. msu.edu

The reaction of this compound with such organometallic reagents typically proceeds via an SN2-type mechanism, where the organometallic compound acts as the nucleophile, displacing the bromide. msu.edu This electrophilic nature is fundamental to the carbon-carbon bond-forming reactions discussed previously, such as the Negishi, Sonogashira, and Suzuki couplings.

Nucleophilic Substitution and Alkylation Reactions at the Bromo-Position

The primary alkyl bromide functionality in this compound is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Reactions with Carbon-Based Nucleophiles, including Enolate Alkylations

A significant class of nucleophiles that react with this compound are carbon-based nucleophiles, particularly enolates. libretexts.org Enolates, generated from carbonyl compounds by treatment with a strong base, are potent nucleophiles that can displace the bromide in an SN2 fashion, forming a new carbon-carbon bond. libretexts.org This alkylation of enolates is a classic and powerful method for constructing larger carbon skeletons. libretexts.org

For this reaction to be successful, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed to ensure complete formation of the enolate. libretexts.org The reaction is generally most efficient with primary alkyl halides like this compound, as tertiary halides tend to undergo elimination. libretexts.org This method has been utilized in the synthesis of various complex molecules. spectrabase.com

Table 3: Enolate Alkylation with this compound

| Enolate Source (Ketone/Ester) | Base | Product |

| Diethyl malonate | Sodium ethoxide | Diethyl 2-(7-ethoxy-7-oxohept-2-ynyl)malonate |

| Ethyl acetoacetate | Sodium ethoxide | Ethyl 2-(7-ethoxy-7-oxohept-2-ynyl)-3-oxobutanoate |

| Cyclohexanone | LDA | 2-(7-Ethoxy-7-oxohept-2-ynyl)cyclohexan-1-one |

Reactivity and Functionalization of the Alkyne Moiety

The internal alkyne in this compound provides another handle for chemical modification. Alkynes are versatile functional groups that can undergo a variety of transformations. osaka-u.ac.jp

One of the most common reactions of alkynes is reduction. Catalytic hydrogenation can reduce the alkyne to either a cis-alkene using Lindlar's catalyst or to an alkane using a more active catalyst like palladium on carbon. thieme-connect.de

The alkyne can also participate in various addition reactions. For instance, hydrohalogenation or halogenation can introduce further functionality across the triple bond. Hydration of the alkyne, typically catalyzed by mercury salts, would yield a ketone. Furthermore, the alkyne can undergo cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles, a key reaction in click chemistry. The reactivity of the alkyne can also be harnessed in metal-catalyzed reactions, such as Pauson-Khand reactions to form cyclopentenones or various cyclization and isomerization reactions. osaka-u.ac.jp

Application in Click Chemistry and Cycloaddition Reactions

The terminal alkyne functionality in this compound makes it an excellent substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nottingham.ac.ukresearchgate.net This reaction provides an efficient and highly regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. Azides are 1,3-dipoles that readily undergo [3+2] cycloadditions with dipolarophiles like the alkyne in this compound. nottingham.ac.uk The CuAAC reaction is prized for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for creating complex molecules and for applications like bioconjugation. researchgate.netau.dk

Beyond click chemistry, the alkyne can participate in other types of cycloadditions. For instance, rhodium(I) catalysts can mediate intramolecular [2+2+1] cycloadditions involving an alkyne, an alkene, and carbon monoxide to construct cyclopentenone frameworks. rsc.org While this is often an intramolecular process, it highlights the potential of the alkyne to engage in metal-catalyzed ring-forming reactions. Furthermore, the alkyne can react with other 1,3-dipoles, such as nitrile ylids, to form five-membered heterocyclic rings. researchgate.net

| Reaction Type | Reagents/Catalyst | Product Class | Reference |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃), Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole | nottingham.ac.ukresearchgate.net |

| [3+2] Dipolar Cycloaddition | Nitrile Ylids | Substituted Pyrroles (after rearrangement) or Dihydropyrroles | researchgate.net |

| Rhodium-Catalyzed [2+2+1] Cycloaddition | Alkene, Carbon Monoxide (CO), Rh(I) catalyst | Cyclopentenone | rsc.org |

Potential for Further Alkyne Transformations

The alkyne moiety of this compound is a gateway to numerous other functional groups through a variety of well-established chemical transformations. masterorganicchemistry.com These reactions allow for precise modification of the carbon skeleton and the introduction of new functionalities. Key potential transformations include reductions, hydrations, halogenations, and oxidative cleavage. masterorganicchemistry.com

For example, the alkyne can be completely reduced to an alkane using catalytic hydrogenation. masterorganicchemistry.com More controlled reductions can yield either a (Z)-alkene (cis) using Lindlar's catalyst or a (E)-alkene (trans) via a dissolving metal reduction. masterorganicchemistry.com Hydration of the terminal alkyne can be controlled to produce either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition) depending on the reagents used. masterorganicchemistry.com

| Transformation | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Reduction to Alkane | H₂, Pd/C (or PtO₂, Ni) | Alkane | masterorganicchemistry.com |

| Reduction to (Z)-Alkene | H₂, Lindlar's Catalyst | (Z)-Alkene (cis) | masterorganicchemistry.com |

| Reduction to (E)-Alkene | Na, NH₃ (l) | (E)-Alkene (trans) | masterorganicchemistry.com |

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Ketone | masterorganicchemistry.com |

| Hydroboration-Oxidation (Anti-Markovnikov) | 1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOH | Aldehyde | masterorganicchemistry.com |

| Halogenation | Br₂ or Cl₂ (1 or 2 equivalents) | Dihaloalkene or Tetrahaloalkane | masterorganicchemistry.com |

| Oxidative Cleavage | 1. O₃; 2. H₂O or 1. KMnO₄ (hot, conc.); 2. H₃O⁺ | Carboxylic Acid and CO₂ | masterorganicchemistry.com |

Mechanistic Insights into Reactivity: Role of Organometallic Intermediates

The chemical transformations of this compound are frequently facilitated by organometallic intermediates, which play a central role in the catalytic cycles of many reactions. These intermediates are responsible for activating the substrate and controlling the chemo- and regioselectivity of the outcome.

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the reaction is believed to proceed through the formation of a copper(I)-acetylide intermediate. nottingham.ac.uk This species then reacts with the organic azide, leading to a six-membered copper-containing ring intermediate that ultimately rearranges and undergoes protonolysis to yield the triazole product and regenerate the copper(I) catalyst. nottingham.ac.uk

Cobalt-catalyzed reactions offer another avenue for functionalization. For instance, cobalt-catalyzed halofluoroalkylation of alkynes proceeds via an Atom Transfer Radical Addition (ATRA) mechanism. rsc.org A low-valent cobalt(I) species, generated in situ, is proposed to be the active catalyst. rsc.org This Co(I) complex reacts with an alkyl halide to generate a radical species and a Co(II)-halide complex. The radical adds to the alkyne, and the resulting vinyl radical abstracts the halogen from the Co(II) complex to give the final product and regenerate the Co(I) catalyst. rsc.org The presence of zinc is crucial, likely for the initial formation or turnover of the active cobalt species. rsc.org

Rhodium(I)-catalyzed cycloadditions , such as the [2+2+1] reaction, involve the formation of distinct organometallic intermediates. rsc.org The general mechanism involves the oxidative coupling of the alkyne and an alkene to the Rh(I) center, forming a five-membered rhodacyclopentene intermediate. Subsequent migratory insertion of carbon monoxide into a rhodium-carbon bond creates a six-membered rhodacyclohexanone. Finally, reductive elimination from this intermediate releases the cyclopentenone product and regenerates the active Rh(I) catalyst. rsc.org

The synthesis of the parent compound itself can rely on lithium organometallics , highlighting the importance of such intermediates in constructing the basic molecular framework. researchgate.net

| Metal | Reaction Type | Proposed Organometallic Intermediate | Role of Intermediate | Reference |

|---|---|---|---|---|

| Copper (Cu) | Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-acetylide | Activates the alkyne for nucleophilic attack by the azide. | nottingham.ac.uk |

| Cobalt (Co) | Halofluoroalkylation (ATRA) | Cobalt(I) complex | Initiates a radical process and mediates halogen atom transfer. | rsc.org |

| Rhodium (Rh) | [2+2+1] Cycloaddition | Rhodacyclopentene | Assembles the alkyne and alkene components prior to CO insertion. | rsc.org |

| Iron (Fe) | Potential Cross-Coupling | Organoiron species | Could activate the C-Br bond for tandem radical cyclization-arylation. | nsf.gov |

Strategic Applications of Ethyl 7 Bromohept 5 Ynoate As a Key Synthetic Building Block

Development of Prostaglandin (B15479496) Analogues and Related Eicosanoids

Prostaglandins (B1171923) are a class of lipid compounds that are involved in a wide array of physiological processes in the body. Due to their potent biological activities, synthetic analogues of prostaglandins have been developed as therapeutic agents for various conditions. The synthesis of these complex molecules often requires the use of specialized building blocks that can introduce the characteristic side chains of the prostaglandin scaffold.

While direct evidence of the use of Ethyl 7-bromohept-5-ynoate in the synthesis of commercially available prostaglandin analogues is not extensively documented in publicly available literature, its structural features make it an ideal candidate for the introduction of the α-chain in certain prostaglandin syntheses. The classic Corey synthesis of prostaglandins, for example, involves the elaboration of a bicyclic intermediate, often referred to as the Corey lactone, by the sequential addition of the two side chains.

The α-chain of many prostaglandins is a seven-carbon carboxylic acid moiety. A building block like this compound could, in principle, be utilized to construct this chain. For instance, the bromine atom could be displaced by a nucleophile attached to the prostaglandin core, or the alkyne could be involved in a coupling reaction to form the carbon-carbon bond connecting the side chain to the cyclopentane (B165970) ring. Subsequent modification of the alkyne and hydrolysis of the ester would then yield the desired α-chain.

Access to Diverse Complex Organic Molecules

The versatility of this compound extends beyond its potential role in prostaglandin synthesis, providing access to a wide range of complex organic structures with potential pharmaceutical applications.

Intermediates for Pharmaceutically Significant Scaffolds

The functional handles present in this compound allow for its incorporation into various pharmaceutically significant scaffolds. The terminal alkyne is particularly useful for Sonogashira coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. wikipedia.org This reaction is widely used in the synthesis of complex molecules, including active pharmaceutical ingredients.

For example, a hypothetical synthetic route could involve the Sonogashira coupling of this compound with an aryl or heteroaryl halide. The resulting product would contain the extended side chain and could be further elaborated. The bromine atom on the other end of the chain could then be used for a subsequent transformation, such as a nucleophilic substitution or another cross-coupling reaction, to build up further molecular complexity. This stepwise approach allows for the controlled construction of intricate molecular architectures found in many modern pharmaceuticals.

Precursors for Specialized Organic Structures

Beyond its use in building side chains, this compound can serve as a precursor for the synthesis of more specialized organic structures. The alkyne functionality can be transformed into a variety of other functional groups. For instance, partial or complete reduction of the alkyne can lead to the corresponding alkene or alkane, providing access to saturated or unsaturated carbon chains.

Furthermore, the alkyne can participate in cycloaddition reactions, forming heterocyclic rings that are common motifs in many biologically active compounds. The combination of the alkyne and the bromoalkyl chain allows for the design of tandem reactions where an initial reaction at one site triggers a subsequent transformation at the other, leading to the rapid construction of complex polycyclic systems.

Contributions to Retrosynthetic Analysis of Polyfunctional Targets

In the planning of the synthesis of a complex organic molecule, a process known as retrosynthetic analysis is employed. This involves mentally breaking down the target molecule into simpler, commercially available starting materials. This compound represents a valuable "synthon" in this type of analysis, corresponding to a seven-carbon chain with electrophilic and nucleophilic potential at its termini.

When a synthetic chemist identifies a seven-carbon chain with a carboxylic acid (or its ester equivalent) and a point of attachment for another fragment in a target molecule, this compound can be considered as a potential starting material. The alkyne provides a versatile handle for forming a carbon-carbon bond, for example through conversion to an organocuprate and subsequent 1,4-conjugate addition to an enone, a common strategy in prostaglandin synthesis. ucalgary.ca Alternatively, the bromine atom allows for nucleophilic displacement by a suitable nucleophile.

The presence of multiple functional groups in this compound allows for flexibility in the synthetic plan. Depending on the specific target and the desired bond disconnections, either the alkyne or the bromide can be utilized as the primary reactive site, with the other functional group being carried through the synthetic sequence for later elaboration. This strategic flexibility is a key advantage of using such polyfunctional building blocks in the synthesis of complex natural products and pharmaceuticals.

Emerging Research Avenues and Future Perspectives in Ethyl 7 Bromohept 5 Ynoate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The dual functionality of ethyl 7-bromohept-5-ynoate opens the door for a multitude of catalytic transformations. The internal alkyne can be a substrate for various metal-catalyzed reactions, while the alkyl bromide is amenable to classical cross-coupling and substitution reactions. Future research will likely focus on developing catalytic systems that can selectively activate one site in the presence of the other or enable cascade reactions involving both moieties.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov For this compound, the alkyl bromide can readily participate in reactions like Suzuki, Stille, and Negishi couplings to introduce new carbon-carbon bonds. The internal alkyne could be a substrate for Sonogashira coupling if it were a terminal alkyne; however, as an internal alkyne, it is more likely to participate in carbopalladation or other addition reactions. A significant challenge and area of interest would be the development of catalysts that can differentiate between these two functionalities. For instance, a catalyst system could be designed to facilitate an intramolecular carbopalladation of the alkyne, followed by a subsequent intermolecular coupling at the bromide position.

Copper-catalyzed reactions are also highly relevant. Copper acetylides are key intermediates in many alkyne functionalization reactions. While the internal alkyne of this compound is less acidic than a terminal alkyne, it can still coordinate to copper catalysts, enabling a range of transformations. Copper-catalyzed bromoalkynylation reactions have been developed for the functionalization of benzynes, demonstrating the utility of bromoalkynes in forming new carbon-carbon and carbon-bromine bonds. nih.gov Similar catalytic systems could be explored for intermolecular reactions of this compound with other unsaturated systems.

Furthermore, gold and platinum catalysts are known to be highly effective in activating alkynes towards nucleophilic attack. These catalysts could be employed to promote intramolecular cyclization reactions of this compound derivatives, leading to the formation of carbocyclic and heterocyclic structures. The development of chiral catalysts would be of particular importance to control the stereochemistry of these transformations.

| Catalyst System | Potential Transformation of this compound | Desired Outcome |

| Palladium(0)/Ligand | Intramolecular Carbopalladation/Cross-Coupling Cascade | Polycyclic Compounds |

| Copper(I)/Ligand | Intermolecular Alkyne Functionalization | Functionalized Alkenes |

| Gold(I)/Chiral Ligand | Asymmetric Intramolecular Cyclization | Chiral Heterocycles |

Integration into Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources. The chemistry of this compound can be aligned with these principles through several avenues.

One key area is the development of atom-economical reactions. Hydroalkynylation, the addition of a terminal alkyne to another alkyne, is a highly atom-economical method for the synthesis of 1,3-enynes. nsf.gov While this typically involves a terminal alkyne, catalytic systems that enable the addition of C-H bonds across the internal alkyne of this compound would be a significant advancement in sustainable synthesis. Photocatalysis offers a green alternative for the activation of alkenes and alkynes, and could be employed to functionalize the alkyne moiety of this compound under mild conditions. rsc.org

The use of greener and renewable solvents is another important aspect of sustainable chemistry. rsc.org Research into the reactivity of this compound in solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, would be a valuable contribution. rsc.org Furthermore, the development of recyclable catalysts, such as those immobilized on solid supports or encapsulated in polymeric matrices, would enhance the sustainability of synthetic processes involving this compound. nih.gov For example, a heterogeneous palladium catalyst could be used for cross-coupling reactions and then recovered and reused, reducing metal waste. nih.gov

Metal-free catalytic systems are also gaining prominence in green chemistry. Organocatalysts or the use of simple, recyclable reagents can often replace toxic and expensive metal catalysts. nih.gov Exploring organocatalytic additions to the alkyne or substitutions at the bromide of this compound would be a promising research direction.

| Green Chemistry Approach | Application to this compound Chemistry | Potential Benefit |

| Atom Economy | Catalytic C-H activation across the alkyne | Reduced waste generation |

| Renewable Solvents | Performing reactions in 2-MeTHF | Reduced environmental impact |

| Recyclable Catalysts | Heterogeneous catalysts for cross-coupling | Lower cost and metal contamination |

| Metal-Free Catalysis | Organocatalyzed nucleophilic additions | Avoidance of toxic heavy metals |

Computational Chemistry for Reaction Pathway Prediction and Design

Computational chemistry has become an indispensable tool in modern organic synthesis for elucidating reaction mechanisms and predicting reactivity and selectivity. dntb.gov.uarsc.org For a molecule with multiple reactive sites like this compound, computational studies can provide invaluable insights into its chemical behavior.

Density Functional Theory (DFT) calculations can be used to model the transition states of various potential reactions. rsc.org This allows for the prediction of the most likely reaction pathways and the rationalization of observed selectivities. For instance, DFT could be used to determine whether a given catalyst is more likely to activate the alkyne or the alkyl bromide, and to predict the regioselectivity of addition reactions to the alkyne. escholarship.org This predictive power can guide the design of experiments, saving time and resources.

Computational studies can also be used to design new catalysts with enhanced reactivity and selectivity. By modeling the interaction of different ligands with a metal center, it is possible to identify ligands that will promote a desired transformation. For example, in the context of an intramolecular reaction of an this compound derivative, computational modeling could be used to design a ligand that holds the substrate in the correct conformation for a selective cyclization.

Furthermore, computational methods can be employed to study the electronic properties of this compound and its derivatives, providing insights into their potential applications in materials science. For example, calculations of the HOMO-LUMO gap could help to predict the photophysical properties of polymers incorporating this structural motif.

| Computational Method | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Modeling reaction transition states | Prediction of reaction pathways and selectivity |

| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions | Design of more efficient and selective catalysts |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions | Understanding biocatalytic potential |

Stereochemical Control in Derivatization and Total Synthesis

The ability to control stereochemistry is paramount in the synthesis of complex molecules, particularly those with biological activity. masterorganicchemistry.com this compound, being a prochiral molecule, offers numerous opportunities for the introduction of stereocenters.

Stereoselective reactions targeting the alkyne are a primary focus. For example, asymmetric hydrogenation of the alkyne using a chiral catalyst could produce either the (Z)- or (E)-alkene with high enantioselectivity. Similarly, enantioselective addition of nucleophiles to the alkyne, promoted by a chiral catalyst, could generate chiral allenes or vinyl derivatives.

The alkyl bromide functionality can also be a handle for stereochemical control. For instance, a stereospecific SN2 reaction with a chiral nucleophile would proceed with inversion of configuration, allowing for the introduction of a new stereocenter. The development of bifunctional reagents that can interact with both the alkyne and the bromide could lead to highly stereoselective transformations. auburn.edu

In the context of total synthesis, this compound could serve as a versatile building block. The alkyne can be used to construct carbon-carbon bonds through various coupling reactions, while the bromide provides a site for further functionalization. The stereoselective synthesis of natural products containing tetrahydrofuran (B95107) rings has been achieved using intramolecular alkylation of bromo-functionalized amides, a strategy that could be adapted to derivatives of this compound. nih.gov

| Reaction Type | Stereochemical Outcome | Potential Application |

| Asymmetric Hydrogenation | Enantiomerically enriched alkenes | Synthesis of chiral building blocks |

| Stereospecific Nucleophilic Substitution | Introduction of a defined stereocenter | Synthesis of chiral pharmaceuticals |

| Diastereoselective Cyclization | Formation of cyclic compounds with multiple stereocenters | Total synthesis of natural products |

Q & A

Q. Q1: What are the established synthetic routes for Ethyl 7-bromohept-5-ynoate, and how do yields vary under different conditions?

Answer : this compound can be synthesized via a three-step protocol starting from hexynoic acid, involving bromination and esterification, with an overall yield of 53% . Key intermediates include mthis compound, which is commercially available but can also be prepared in-lab. Yield optimization often depends on reaction temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., copper catalysts for coupling reactions).

Q. Table 1: Common Synthetic Pathways

| Step | Reaction Type | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|---|

| 1 | Bromination | NBS, AIBN, CCl₄ | 60-70% | |

| 2 | Esterification | Ethanol, H₂SO₄ | 80-85% | |

| 3 | Coupling | CuI, Propargyl ZnBr | 60-65% |

Advanced Synthetic Challenges

Q. Q2: How can researchers address low yields in copper-catalyzed coupling reactions involving this compound?

Answer : Low yields in coupling reactions (e.g., Sonogashira or Cadiot-Chodkiewicz) often arise from:

- Catalyst deactivation : Use freshly prepared copper(I) iodide and ensure anhydrous conditions.

- Steric hindrance : Optimize alkyne substituent geometry; bulkier groups reduce reactivity.

- Side reactions : Introduce scavengers (e.g., molecular sieves) to sequester water or byproducts . Advanced techniques like microwave-assisted synthesis may improve reaction efficiency.

Structural Characterization

Q. Q3: What analytical techniques are critical for confirming the structure of this compound and its intermediates?

Answer :

- Basic : NMR (¹H/¹³C) to identify bromo and ester functional groups. Key signals include δ ~4.2 ppm (ester -OCH₂CH₃) and δ ~3.5 ppm (CH₂Br) .

- Advanced : High-resolution mass spectrometry (HRMS) for molecular ion validation and X-ray crystallography for absolute configuration confirmation, especially when synthesizing enantiomerically pure derivatives .

Data Contradiction Analysis

Q. Q4: How should researchers resolve discrepancies in reported yields for this compound synthesis?

Answer : Contradictions often stem from:

- Reagent purity : Trace moisture in CuI reduces catalytic activity.

- Reaction scaling : Pilot-scale reactions may suffer from inefficient mixing or heat dissipation.

- Analytical methods : Inconsistent integration of NMR peaks or GC-MS calibration. Researchers should replicate protocols exactly, document batch-specific variables, and use internal standards for quantification .

Experimental Design

Q. Q5: How to design a robust kinetic study for this compound esterification?

Answer :

- Variables : Temperature (25–60°C), acid catalyst concentration (H₂SO₄ vs. p-TsOH), and solvent polarity.

- Controls : Use anhydrous ethanol and exclude catalyst in blank runs.

- Data collection : Monitor reaction progress via FT-IR (C=O ester peak at ~1740 cm⁻¹) or aliquot sampling with GC-MS .

Literature Review Strategies

Q. Q6: What databases and keywords are most effective for locating peer-reviewed studies on this compound?

Answer : Prioritize:

- Databases : SciFinder, Reaxys, and PubMed. Use Boolean terms:

- ("this compound" OR "7-bromohept-5-ynoate ester") AND ("synthesis" OR "catalysis").

- Filters : Limit to "crystal structure" or "kinetic resolution" for advanced queries .

Ethical and Safety Considerations

Q. Q7: What safety protocols are essential when handling this compound?

Answer :

- Toxicity : Use fume hoods due to volatile brominated intermediates.

- Waste disposal : Neutralize acidic byproducts before disposal.

- Documentation : Follow ICMJE guidelines for reporting chemical hazards in manuscripts .

Reproducibility and Data Presentation

Q. Q8: How to ensure reproducibility in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.